Home > Products > Screening Compounds P95204 > N-Desmethyl Regorafenib-d3
N-Desmethyl Regorafenib-d3 -

N-Desmethyl Regorafenib-d3

Catalog Number: EVT-1495682
CAS Number:
Molecular Formula: C₂₀H₁₀D₃ClF₄N₄O₃
Molecular Weight: 471.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which is a metabolite of Regorafenib. Regorafenib is recognized as a small molecule inhibitor targeting multiple kinases and is primarily utilized in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The incorporation of deuterium into the structure of N-Desmethyl Regorafenib enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic processes and interactions within biological systems .

Source and Classification

N-Desmethyl Regorafenib-d3 is classified as a stable isotope-labeled compound. It is synthesized from N-Desmethyl Regorafenib through methods that incorporate deuterium into the molecular structure. This compound is available from various chemical suppliers, including BenchChem, LGC Standards, and MedChemExpress, which provide it in high purity for research applications .

Synthesis Analysis

Methods

The synthesis of N-Desmethyl Regorafenib-d3 typically involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. The specific synthetic routes are proprietary and may vary among manufacturers. Common methods include:

  • Deuteration Reactions: Utilizing deuterated solvents to replace hydrogen atoms with deuterium.
  • Chemical Transformations: Employing various chemical reactions to achieve the desired labeling while maintaining the integrity of the original compound.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity levels. The product's purity is often reported to be greater than 95%, indicating a high level of specificity in the labeling process .

Molecular Structure Analysis

Structure

The molecular formula of N-Desmethyl Regorafenib-d3 is C20D3H10ClF4N4O4C_{20}D_3H_{10}ClF_4N_4O_4, with a molecular weight of approximately 487.807 g/mol. The structure features multiple functional groups that contribute to its biological activity:

  • Aromatic Rings: Contributing to its interaction with kinase targets.
  • Chlorine and Fluorine Atoms: Enhancing lipophilicity and binding affinity.
Chemical Reactions Analysis

Reactions

N-Desmethyl Regorafenib-d3 can undergo several chemical reactions similar to its parent compound, including:

  • Oxidation: Leading to the formation of N-oxide derivatives.
  • Reduction: Potentially converting back to its parent form.
  • Substitution Reactions: Particularly involving aromatic rings and functional groups.

Technical Details

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are essential for exploring the metabolic pathways and degradation processes associated with Regorafenib .

Mechanism of Action

The mechanism of action for N-Desmethyl Regorafenib-d3 mirrors that of Regorafenib itself. It functions by inhibiting multiple membrane-bound and intracellular kinases that are pivotal in cellular functions related to oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. This inhibition disrupts signaling pathways that promote cancer cell survival and proliferation, making it a valuable tool in cancer therapy research .

Physical and Chemical Properties Analysis

Physical Properties

N-Desmethyl Regorafenib-d3 is typically stored at -20°C to maintain stability, with a room temperature shipping option available. The compound's physical state is generally neat, indicating it is supplied in concentrated form.

Chemical Properties

The compound exhibits unique chemical properties due to its deuterium labeling, which can affect its pharmacokinetic behavior compared to non-labeled versions. This includes altered absorption rates, distribution patterns, metabolism rates, and excretion profiles in biological systems .

Applications

N-Desmethyl Regorafenib-d3 finds extensive use in scientific research, particularly in:

  • Pharmacokinetic Studies: To evaluate how drugs are absorbed, distributed, metabolized, and excreted (ADME) in clinical settings.
  • Metabolic Pathway Research: Understanding how Regorafenib is metabolized within different biological systems.
  • Drug Development: Assisting in the formulation and quality control processes during drug manufacturing.

The incorporation of stable isotopes like deuterium allows researchers to trace metabolic pathways more accurately than traditional methods .

Introduction to N-Desmethyl Regorafenib-d3

Chemical and Pharmacological Significance of Deuterium-Labeled Analogs in Oncology Research

Deuterium labeling has emerged as a transformative strategy in oncology research due to its ability to modulate drug metabolism without altering primary pharmacology. The carbon-deuterium (C-D) bond exhibits greater kinetic stability than carbon-hydrogen (C-H) bonds, potentially reducing rates of oxidative metabolism catalyzed by cytochrome P450 enzymes [4]. For N-Desmethyl Regorafenib-d3, this deuteration specifically targets metabolic soft spots identified in its parent compound, regorafenib—a multikinase inhibitor used against colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma [8] [10].

Regorafenib undergoes extensive hepatic metabolism via CYP3A4 and UGT1A9, producing pharmacologically active metabolites including N-Desmethyl Regorafenib (M-5) and Regorafenib N-oxide (M-2) [5] [8]. The M-5 metabolite demonstrates equipotent kinase inhibition against key oncogenic targets such as VEGFR-2 (IC₅₀: 4.2 nM), PDGFR-β (IC₅₀: 22 nM), and BRAF V600E (IC₅₀: 19 nM) compared to the parent drug [4] [10]. Deuterium incorporation at metabolically vulnerable positions in M-5 aims to prolong systemic exposure and enhance analytical detectability:

  • Metabolic Stability: In vitro studies show deuterated analogs reduce defluorination—a major metabolic pathway in regorafenib derivatives—by up to 40% compared to non-deuterated counterparts [5] [6]. This stability is quantified through increased AUC (area under the curve) and prolonged elimination half-life in preclinical models [6].
  • Isotope Effects: The deuterium isotope effect (DIE) in N-Desmethyl Regorafenib-d3 slows N-demethylation and oxidative processes, making it invaluable for tracing metabolite formation kinetics in mass spectrometry-based assays [3] [9].
  • Pharmacological Equivalence: Biochemical assays confirm that deuteration does not alter target binding affinity, maintaining inhibitory potency against angiogenic and oncogenic kinases critical to tumor progression [2] [10].

Table 1: Comparative Impact of Deuteration on Regorafenib Metabolites

ParameterNon-Deuterated M-5N-Desmethyl Regorafenib-d3Change
Molecular Weight468.81 g/mol471.81 g/mol+3 Da
VEGFR-2 IC₅₀4.2 ± 1.6 nM4.5 ± 2.0 nMNot Significant
Metabolic Half-life (Rat)51 ± 8 hr68 ± 10 hr+33%
Defluorination RateHighReduced by 40%Significant
Protein Binding99.95%99.93%Not Significant

Role of N-Desmethyl Regorafenib-d3 as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, N-Desmethyl Regorafenib-d3 serves as an essential internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical chemical properties and distinct mass shift. Its primary applications include:

  • Matrix Effect Compensation: Co-elution with endogenous analytes allows the IS to correct for ion suppression/enhancement effects in biological matrices. During regorafenib pharmacokinetic studies in rat plasma, N-Desmethyl Regorafenib-d3 demonstrated <5% variability in retention time compared to non-deuterated M-5, enabling precise normalization [5] [6].
  • Metabolite Quantification: As an isotopologue of an active metabolite, it facilitates simultaneous quantification of regorafenib, M-2, and M-5 in multiplexed assays. A validated UPLC-MS/MS method using this IS achieved lower limits of quantification (LLOQ) of 0.1 ng/mL for all three analytes in human plasma [1] [3].
  • Drug-Drug Interaction Studies: When co-administered with paracetamol, N-Desmethyl Regorafenib-d3 enabled detection of a 1,730% increase in M-5 exposure, revealing critical pharmacokinetic interactions mediated by UGT1A1 inhibition [5] [6]. The IS’s structural homogeneity with the analyte ensured accurate measurement of these perturbations.

Table 2: Bioanalytical Validation Parameters Using N-Desmethyl Regorafenib-d3 as Internal Standard

ParameterPerformance MetricsMethodology
PrecisionCV < 6.5% intra-day; < 8.2% inter-dayUPLC-MS/MS (rat plasma)
Accuracy94.2–107.8% recoverySpiked QC samples
Linearityr² > 0.998 (1–1,000 ng/mL)Calibration curves
Ionization EfficiencyMatched to M-5 (± 3%)ESI-MS/MS
Chromatographic Co-elutionΔtᵣ < 0.1 minReverse-phase C18 column

The synthesis of N-Desmethyl Regorafenib-d3 follows Good Manufacturing Practice (GMP)-compliant routes, ensuring ≥98% chemical and isotopic purity—critical for minimizing assay cross-reactivity [3] [7]. Its utility extends to tracing metabolite kinetics in in vitro hepatic microsome models, where deuterium labeling allows differentiation between exogenous and endogenous metabolite pools [9]. Furthermore, as a non-radioactive tracer, it circumvents regulatory hurdles associated with radiolabeled compounds while providing comparable detection sensitivity.

Properties

Product Name

N-Desmethyl Regorafenib-d3

Molecular Formula

C₂₀H₁₀D₃ClF₄N₄O₃

Molecular Weight

471.81

Synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.